molecular formula C9H16N2O2S B2769009 (2E)-3-(dimethylamino)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile CAS No. 338751-71-6

(2E)-3-(dimethylamino)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile

Cat. No.: B2769009
CAS No.: 338751-71-6
M. Wt: 216.30 g/mol
InChI Key: LTBCGLYCZPGFOM-UHFFFAOYSA-N
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Description

(2E)-3-(dimethylamino)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile is an organic compound characterized by the presence of a tert-butylsulfonyl group, a dimethylamino group, and an acrylonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile typically involves the reaction of tert-butylsulfonyl chloride with dimethylaminoacetonitrile under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acrylonitrile moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acrylonitrile derivatives.

Scientific Research Applications

(2E)-3-(dimethylamino)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to alterations in their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tert-butylsulfonyl)acrylonitrile
  • 3-(Dimethylamino)acrylonitrile
  • 2-(Tert-butylsulfonyl)-3-(methylamino)acrylonitrile

Uniqueness

(2E)-3-(dimethylamino)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile is unique due to the presence of both the tert-butylsulfonyl and dimethylamino groups, which confer distinct reactivity and properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

338751-71-6

Molecular Formula

C9H16N2O2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-tert-butylsulfonyl-3-(dimethylamino)prop-2-enenitrile

InChI

InChI=1S/C9H16N2O2S/c1-9(2,3)14(12,13)8(6-10)7-11(4)5/h7H,1-5H3

InChI Key

LTBCGLYCZPGFOM-UHFFFAOYSA-N

SMILES

CC(C)(C)S(=O)(=O)C(=CN(C)C)C#N

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=CN(C)C)C#N

solubility

not available

Origin of Product

United States

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